1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile
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Overview
Description
GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-2881078 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached via a sulfonylation reaction using a sulfonyl chloride derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of GSK-2881078 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK-2881078 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of GSK-2881078 with modified functional groups, which can be further investigated for their biological activities .
Scientific Research Applications
GSK-2881078 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the effects of selective androgen receptor modulation.
Biology: It is investigated for its role in muscle biology and its potential to prevent muscle wasting.
Medicine: Clinical trials have shown its potential in increasing muscle strength and lean mass in patients with chronic illnesses such as COPD.
Industry: GSK-2881078 is explored for its potential use in developing new therapeutic agents for muscle-related disorders
Mechanism of Action
GSK-2881078 exerts its effects by selectively binding to androgen receptors. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact. The differential activity enables GSK-2881078 to function as a potent androgenic agonist in target tissues such as muscle and bone, while acting as an antagonist or partial agonist in other tissues like the prostate or skin .
Comparison with Similar Compounds
Similar Compounds
Enobosarm: Another selective androgen receptor modulator investigated for similar applications.
JNJ-28330835: A compound with similar androgen receptor modulating properties.
Ligandrol: Known for its potential in increasing muscle mass and strength.
Uniqueness of GSK-2881078
GSK-2881078 is unique due to its specific binding affinity and selectivity for androgen receptors. It has shown a favorable safety profile and significant efficacy in clinical trials, making it a promising candidate for the treatment of muscle wasting and sarcopenia .
Properties
Molecular Formula |
C14H13F3N2O2S |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
1-(1-methylsulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3 |
InChI Key |
SKDVMPZQJMZEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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